Phenylalanylarginylarginine

Myocardial Proteolysis Insulin-Mimetic Langendorff-Perfused Heart

Phenylalanylarginylarginine (Phe-Arg-Arg, CAS 150398-22-4) is a synthetic tripeptide consisting of L-phenylalanine followed by two L-arginine residues. Its biological activity is characterized by a unique Zn²⁺-dependent, insulin-mimetic inhibition of lysosomal proteolysis, a mechanism first described in the Langendorff-perfused rat heart model.

Molecular Formula C21H35N9O4
Molecular Weight 477.6 g/mol
Cat. No. B15155767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylalanylarginylarginine
Molecular FormulaC21H35N9O4
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N
InChIInChI=1S/C21H35N9O4/c22-14(12-13-6-2-1-3-7-13)17(31)29-15(8-4-10-27-20(23)24)18(32)30-16(19(33)34)9-5-11-28-21(25)26/h1-3,6-7,14-16H,4-5,8-12,22H2,(H,29,31)(H,30,32)(H,33,34)(H4,23,24,27)(H4,25,26,28)
InChIKeyLZDIENNKWVXJMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylalanylarginylarginine (Phe-Arg-Arg) Procurement Guide: Structure, Core Mechanism, and Key Assay Context


Phenylalanylarginylarginine (Phe-Arg-Arg, CAS 150398-22-4) is a synthetic tripeptide consisting of L-phenylalanine followed by two L-arginine residues [1]. Its biological activity is characterized by a unique Zn²⁺-dependent, insulin-mimetic inhibition of lysosomal proteolysis, a mechanism first described in the Langendorff-perfused rat heart model [2]. The tripeptide's design was partially inspired by structural analogies to the biguanide phenformin [2]. This compound serves as a specialized research tool for investigating myocardial proteostasis and Zn²⁺-mediated signaling, rather than a general-purpose protease substrate or inhibitor.

Phe-Arg-Arg Differentiation from Generic Peptides: Avoiding Procurement of Non-Functional Analogs


Simple substitution with its constituent dipeptides (Phe-Arg or Arg-Arg) or structurally similar basic peptides will not recapitulate the specific functional properties of Phe-Arg-Arg [1]. The tripeptide's insulin-mimetic, Zn²⁺-dependent anti-proteolytic effect is a distinct activity profile not shared by its dipeptide constituents [2]. Furthermore, while the Phe-Arg-Arg sequence occurs within certain larger proteins and furin substrate motifs, its specific activity in the myocardial proteolysis assay is dependent on the precise tripeptide structure and its context within the assay system [2]. Therefore, verifying the exact identity and purity of the Phe-Arg-Arg tripeptide is essential for experimental reproducibility in these specialized applications.

Quantitative Evidence for Phe-Arg-Arg: Head-to-Head Comparisons in Proteolysis and Substrate Selectivity


Phe-Arg-Arg vs. Insulin and Phenformin: Equivalent Maximal Inhibition of Myocardial Lysosomal Proteolysis

In the Langendorff-perfused rat heart model, Phe-Arg-Arg demonstrates an equivalent maximal inhibitory effect on lysosomal proteolysis as both insulin and phenformin. At maximally effective concentrations, Phe-Arg-Arg (10 µM), insulin (5 nM), and phenformin (2 µM) each produced a 39% inhibition of [³H]leucine release, a marker for proteolytic activity. This suggests the tripeptide can achieve the same functional outcome as these established agents in this specific assay, albeit at a higher molar concentration. The non-additive effect observed with combined infusions of Phe-Arg-Arg and insulin further indicates that they act on the same maximal pool of lysosomal proteolysis in this model [1].

Myocardial Proteolysis Insulin-Mimetic Langendorff-Perfused Heart

Phe-Arg-Arg Activity is Uniquely Potentiated by Physiological Zn²⁺ Concentrations

The insulin-mimetic activity of Phe-Arg-Arg is uniquely sensitive to and potentiated by extracellular Zn²⁺. In the presence of physiological Zn²⁺ concentrations (1 µM), the action of submaximally effective levels of Phe-Arg-Arg was accelerated and its potency was increased, a characteristic that distinguishes it from many other insulin-mimetic agents. Conversely, chelation of background Zn²⁺ with EDTA reversibly delayed the time course of action and decreased potency at submaximal concentrations. This establishes a direct, quantitative link between Zn²⁺ availability and Phe-Arg-Arg functional activity, making it a precise probe for Zn²⁺-dependent signaling pathways in cardiac tissue [1].

Zinc-Dependent Activity Potency Modulation Proteolysis Inhibition

Phe-Arg-Arg Motif as a Key Determinant in Furin vs. Kex2 Substrate Selectivity

When embedded in a larger polypeptide context, the Phe-Arg-Arg sequence acts as a critical determinant for discrimination between the processing enzymes furin and Kex2. A study using recombinant proalbumin variants showed that the sequence Arg-Gly-Arg-Phe-Arg-Arg-albumin, which contains the core Phe-Arg-Arg motif, was cleaved with 85% less efficiency by the yeast Kex2 protease compared to a normal proalbumin control. Crucially, this same sequence is a known substrate for the mammalian endoprotease furin. This demonstrates that the Phe-Arg-Arg motif confers a high degree of selectivity, making it a valuable tool for distinguishing between these two related proteases and for validating furin-specific processing events [1].

Furin Substrate Kex2 Protease Proalbumin Processing

Defined Research Applications for Phenylalanylarginylarginine (Phe-Arg-Arg) Based on Quantitative Evidence


Cardiac Proteostasis Research: Probing Zn²⁺-Dependent, Insulin-Mimetic Signaling

Phe-Arg-Arg is an ideal tool for ex vivo cardiac studies (e.g., Langendorff-perfused heart) aimed at dissecting the regulation of lysosomal proteolysis by insulin-mimetic pathways. Its equivalent maximal efficacy (39% inhibition) to insulin [1] makes it a suitable alternative for investigating the endpoint of this signaling pathway. Its unique, potentiated activity in the presence of physiological Zn²⁺ (1 µM) [1] further positions it as a precise probe for studying how Zn²⁺ availability modulates cardiac proteostasis, an application for which other insulin mimetics or generic peptides lack defined sensitivity.

Proprotein Convertase Biology: Differentiating Furin and Kex2 Processing

Researchers studying the specificity of the subtilisin-like proprotein convertase family can utilize peptides incorporating the Phe-Arg-Arg motif. The motif confers a striking 85% reduction in cleavage efficiency for the yeast Kex2 protease while remaining a viable site for mammalian furin [1]. This differential susceptibility makes the Phe-Arg-Arg motif a key sequence element for designing substrate probes to distinguish between these two evolutionarily related enzymes in in vitro processing assays.

Biochemical Assay Development for Furin Substrate Validation

In the development of assays to monitor furin activity, the Phe-Arg-Arg sequence serves as a critical component of validated physiological substrates. The natural proalbumin sequence, which contains the Arg-Gly-Val-Phe-Arg-Arg motif, is rapidly cleaved by furin [1]. The presence of the Phe-Arg-Arg element within this substrate is crucial for proper enzyme recognition. Synthetic peptides incorporating this motif can therefore serve as positive controls or as scaffolds for developing novel fluorogenic or chromogenic furin substrates, ensuring relevance to physiological processing events.

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